molecular formula C14H16N2O4S B5788927 N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5788927
M. Wt: 308.35 g/mol
InChI Key: ZJDJRKWOKOJFCT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with the molecular formula C13H13NO2. This compound is characterized by the presence of a furan ring, a benzamide group, and a methylsulfonyl group. It is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethanamine with 4-(methyl(methylsulfonyl)amino)benzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group are believed to play crucial roles in its binding to these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-16(21(2,18)19)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJRKWOKOJFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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